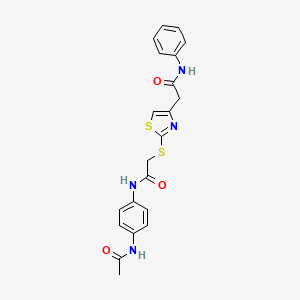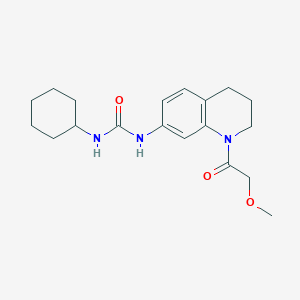
1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives involves multistep chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the Biginelli-type reaction has been used for the synthesis of dihydropyrimidin-2(1H)-ones, a reaction mechanism that might be adaptable for synthesizing structures similar to 1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea by adjusting the starting materials and reaction conditions (Kolosov et al., 2015).
Molecular Structure Analysis
Molecular structure determination techniques such as X-ray crystallography provide insights into the compound's conformation, bond lengths, and angles. Studies on related compounds reveal that the cyclohexene and quinoline units can adopt various conformations influencing the molecule's overall geometry and its interactions with biological targets. For example, crystal structure analysis of similar compounds highlights the non-planar nature of tetrahydroquinoline units and the spatial arrangement of substituents around the core structure, which is critical for biological activity (Akkurt et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is influenced by its functional groups. Urea derivatives, for instance, participate in various chemical reactions, including cyclization and interaction with nucleophiles and electrophiles, which can lead to a wide range of derivatives with diverse biological activities (Li et al., 2012).
Physical Properties Analysis
The physical properties of chemical compounds, such as solubility, melting point, and crystallinity, are critical for their practical applications. These properties depend on the molecular structure and can be predicted or measured experimentally. While specific data on 1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is not provided, related studies on urea derivatives offer insights into how structural variations can affect these properties (Deng et al., 2022).
Aplicaciones Científicas De Investigación
Biginelli-Type Synthesis
Research into the synthesis of heterocyclic compounds, such as dihydropyrimidinones and tetrahydroquinolines, through Biginelli-type reactions has been explored. These synthetic methodologies are significant for the production of compounds with potential biological activities. For example, Kolosov et al. (2015) developed a novel approach for the synthesis of 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones through the ternary condensation of N-methoxyurea, aldehydes, and 1,3-dicarbonyl compounds using a DMF–TMSCl system as the catalyst. This method may offer a pathway for synthesizing related urea derivatives, including the target compound, by facilitating the formation of complex heterocyclic structures (Kolosov et al., 2015).
Synthesis of Tetrahydroquinoline Derivatives
Elkholy and Morsy (2006) investigated the synthesis of tetrahydroquinoline derivatives, highlighting the versatility of cyclohexanone in generating biologically active compounds through reactions with various reagents. This research underscores the potential of cyclohexane-based compounds, like the target molecule, in the creation of novel therapeutic agents with antimicrobial properties (Elkholy & Morsy, 2006).
Novel Urea and Bis-Urea Derivatives
Perković et al. (2016) synthesized novel urea and bis-urea derivatives of primaquine with substituted benzene moieties, assessing their antiproliferative activity against various cancer cell lines. This study demonstrates the therapeutic potential of urea derivatives in cancer treatment, suggesting that the target compound could be explored for similar applications (Perković et al., 2016).
Applications in Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research. For instance, El-zohry and Abd-Alla (2007) focused on synthesizing new 3,4-dihydroquinazolin-4-one derivatives as antimicrobial agents. This research path could be relevant for exploring the antimicrobial potential of "1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea" and related compounds (El-zohry & Abd-Alla, 2007).
Synthesis of Hydroxytetrahydroisoquinolines
Mottinelli et al. (2017) explored the synthesis of hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction, highlighting a method for accessing variously substituted tetrahydroisoquinolines. This methodology could be adapted to synthesize compounds with structures similar to the target compound, offering potential routes for the development of novel pharmaceuticals or research tools (Mottinelli et al., 2017).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-13-18(23)22-11-5-6-14-9-10-16(12-17(14)22)21-19(24)20-15-7-3-2-4-8-15/h9-10,12,15H,2-8,11,13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLREHPLBBIDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

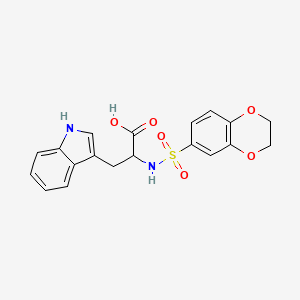
![N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2497690.png)

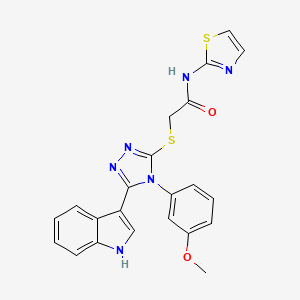
![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)
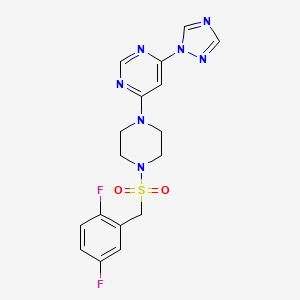

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2497702.png)
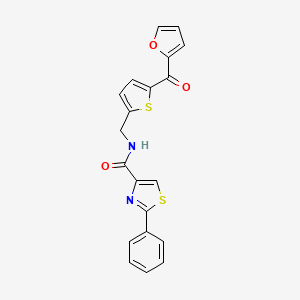
![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)
![2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2497705.png)
![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)
